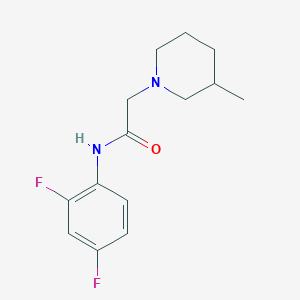

![molecular formula C15H15ClN2O3S B4439891 N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439891.png)

N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide and related compounds involves multiple steps including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation processes. These methods have been optimized for higher yield and suitability for industrial production, confirmed through various analytical techniques such as IR, MS, and NMR (Yang Jian-she, 2009).

Molecular Structure Analysis

Studies on similar compounds have shown that their structures are stabilized by extensive intramolecular hydrogen bonds. For instance, compounds with chlorophenyl groups exhibit specific conformations influenced by these hydrogen bonds, as demonstrated through crystallography (W. Siddiqui et al., 2008).

Chemical Reactions and Properties

N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including interactions with chlorosulfonic acid to produce sulfonyl chlorides. These chlorides can then react with nucleophiles to yield diverse derivatives, highlighting the compound's versatility in chemical synthesis (R. Cremlyn et al., 1989).

Physical Properties Analysis

The physical properties of related compounds, such as polyamides and poly(amide-imide)s derived from similar molecular structures, show high thermal stability and solubility in polar aprotic solvents, suggesting that N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide may also exhibit similar characteristics (A. Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties of N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide and its derivatives can be inferred from their reactions and stability. For example, sulfonated derivatives demonstrate significant stability and reactivity, indicating the potential for varied chemical applications. The stability of these compounds towards oxidation and their behavior in various chemical environments have been explored, providing insights into their chemical properties (Jianhua Fang et al., 2002).

Safety and Hazards

Direcciones Futuras

The future directions for “N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide” could involve further exploration of its potential therapeutic uses, given the wide range of biological activities exhibited by benzamide derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Mecanismo De Acción

Target of Action

The primary target of N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels.

Mode of Action

The compound interacts with its target, DPP4, by binding to it. This binding inhibits the activity of DPP4, preventing it from degrading incretins . As a result, the levels of incretins increase, leading to enhanced insulin secretion and decreased glucagon release. This ultimately results in a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of DPP4 affects the incretin pathway. Incretins, such as GLP-1, are released by the intestines in response to food intake. They enhance insulin secretion from pancreatic beta cells. By inhibiting DPP4, the degradation of incretins is prevented, leading to an increase in their levels. This results in enhanced insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels .

Result of Action

The result of the action of N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a decrease in blood glucose levels. By inhibiting DPP4 and increasing incretin levels, insulin secretion is enhanced and glucagon release is decreased. This leads to a decrease in blood glucose levels, which can be beneficial in the management of conditions such as diabetes .

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-3-(methanesulfonamido)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c1-10-7-8-11(9-14(10)18-22(2,20)21)15(19)17-13-6-4-3-5-12(13)16/h3-9,18H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOJDFIPEULDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide](/img/structure/B4439815.png)

![N-[5-({[2-(3-methoxyphenyl)ethyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4439831.png)

![N-(5-{[(3-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4439848.png)

![5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4439858.png)

![3-bromo-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4439869.png)

![1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine](/img/structure/B4439873.png)

![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4439880.png)

![5-chloro-6-[(2,3-dimethyl-1-piperidinyl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4439887.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4439911.png)

![N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439924.png)